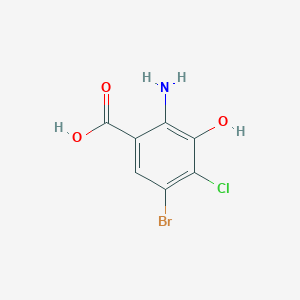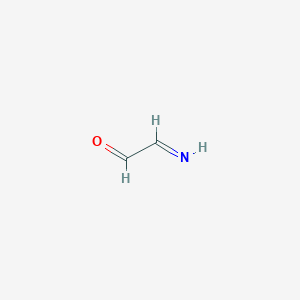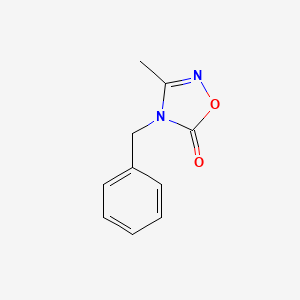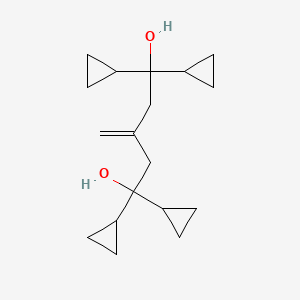![molecular formula C30H18N6O6 B12550119 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine CAS No. 827032-38-2](/img/structure/B12550119.png)
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three ethynyl groups, each linked to a 4-nitrophenyl group, and three amine groups at the 1, 3, and 5 positions. The presence of nitro groups and ethynyl linkages imparts distinct chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Ethynylbenzene Derivatives: Starting with 4-nitrobenzaldehyde, it undergoes a reaction with sodium acetylide to form 4-nitrophenylethynylbenzene.
Coupling Reaction: The ethynylbenzene derivatives are then coupled with a benzene-1,3,5-triamine core using a palladium-catalyzed Sonogashira coupling reaction. This step requires a palladium catalyst, copper iodide as a co-catalyst, and an appropriate solvent like tetrahydrofuran (THF) under an inert atmosphere.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Coupling Reactions: The compound can undergo further coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling: Palladium catalysts, copper iodide, solvents like THF or dimethylformamide (DMF).
Major Products
Reduction: Formation of 2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of extended conjugated systems or polymers.
科学的研究の応用
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine depends on its specific application. In general, the compound can interact with various molecular targets through its nitro and ethynyl groups. These interactions can modulate biological pathways or facilitate the formation of complex molecular structures. The ethynyl groups provide sites for further functionalization, allowing the compound to be tailored for specific applications.
類似化合物との比較
Similar Compounds
2,4,6-Tris[(4-aminophenyl)ethynyl]benzene-1,3,5-triamine: Similar structure but with amino groups instead of nitro groups.
2,4,6-Tris[(4-ethynylphenyl)ethynyl]benzene-1,3,5-triamine: Similar structure but with additional ethynyl groups.
Uniqueness
2,4,6-Tris[(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.
特性
CAS番号 |
827032-38-2 |
|---|---|
分子式 |
C30H18N6O6 |
分子量 |
558.5 g/mol |
IUPAC名 |
2,4,6-tris[2-(4-nitrophenyl)ethynyl]benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H18N6O6/c31-28-25(16-7-19-1-10-22(11-2-19)34(37)38)29(32)27(18-9-21-5-14-24(15-6-21)36(41)42)30(33)26(28)17-8-20-3-12-23(13-4-20)35(39)40/h1-6,10-15H,31-33H2 |
InChIキー |
JILLIZUDHNXYPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2N)C#CC3=CC=C(C=C3)[N+](=O)[O-])N)C#CC4=CC=C(C=C4)[N+](=O)[O-])N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)


![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)
![Phenol, 2,2'-[(2-hydroxy-1,3-propanediyl)bis(iminomethylene)]bis-](/img/structure/B12550086.png)
![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)

![Ethyl 2-{[3-(ethoxycarbonyl)phenyl]methanesulfonyl}benzoate](/img/structure/B12550104.png)

silyl](/img/structure/B12550126.png)
![Di([1,1'-biphenyl]-4-yl)(dimethoxy)silane](/img/structure/B12550130.png)
![4-[2-(4-Methylphenyl)ethenyl]benzaldehyde](/img/structure/B12550138.png)
